molecular formula C40H44N2O8 B7889583 (4S)-5-[[4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methoxy]-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid

(4S)-5-[[4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methoxy]-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid

Cat. No.: B7889583
M. Wt: 680.8 g/mol
InChI Key: YJZSSXBJRHSYIF-YTTGMZPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Compound “(4S)-5-[[4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methoxy]-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid” is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and therapeutic applications. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “(4S)-5-[[4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methoxy]-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid” involves specific reaction conditions and reagents. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions . This reaction results in the formation of the desired compound along with imidazolium chloride as a byproduct. The crystalline product is obtained in approximately 90% yield after the removal of the side product and solvent .

Industrial Production Methods: Industrial production of compound “this compound” follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques is essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions: Compound “(4S)-5-[[4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methoxy]-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Compound “(4S)-5-[[4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methoxy]-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and for the coupling of amino acids in peptide synthesis.

    Biology: The compound’s biological activity makes it a valuable tool in studying various biological processes.

    Medicine: Its potential therapeutic applications are being explored in the treatment of various diseases.

    Industry: The compound is used in industrial processes that require specific chemical properties.

Mechanism of Action

The mechanism by which compound “(4S)-5-[[4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methoxy]-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid” exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in peptide synthesis, the compound facilitates the formation of peptide bonds by converting amines into amides . This process involves the activation of carboxylic acids and subsequent reaction with amines to form the desired peptide bonds.

Comparison with Similar Compounds

    Phosgene: Used in the synthesis of compound "(4S)-5-[[4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methoxy]-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid".

    Imidazole: A key reagent in the preparation of the compound.

Comparison: Compound “this compound” is unique due to its specific chemical structure and properties. Unlike phosgene, which is highly toxic, compound “this compound” is more easily handled and avoids the use of hazardous reagents. Compared to imidazole, it has distinct reactivity and applications, particularly in peptide synthesis.

Properties

IUPAC Name

(4S)-5-[[4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methoxy]-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H44N2O8/c1-24(2)19-33(37-34(43)20-40(3,4)21-35(37)44)41-26-15-13-25(14-16-26)22-49-38(47)32(17-18-36(45)46)42-39(48)50-23-31-29-11-7-5-9-27(29)28-10-6-8-12-30(28)31/h5-16,24,31-32,41H,17-23H2,1-4H3,(H,42,48)(H,45,46)/t32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZSSXBJRHSYIF-YTTGMZPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=C1C(=O)CC(CC1=O)(C)C)NC2=CC=C(C=C2)COC(=O)C(CCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=C1C(=O)CC(CC1=O)(C)C)NC2=CC=C(C=C2)COC(=O)[C@H](CCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H44N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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